![molecular formula C10H11F3O B13511416 [3-Ethyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13511416.png)
[3-Ethyl-5-(trifluoromethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Ethyl-5-(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Ethyl-5-(trifluoromethyl)phenyl]methanol typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-Ethyl-5-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
[3-Ethyl-5-(trifluoromethyl)phenyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [3-Ethyl-5-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Similar structure with two trifluoromethyl groups.
3-(Trifluoromethyl)phenol: Contains a trifluoromethyl group and a hydroxyl group on a benzene ring.
(3-Trifluoromethylphenyl)acetic acid methyl ester: Contains a trifluoromethyl group and an ester functional group .
Uniqueness
[3-Ethyl-5-(trifluoromethyl)phenyl]methanol is unique due to the presence of both an ethyl group and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11F3O |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
[3-ethyl-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C10H11F3O/c1-2-7-3-8(6-14)5-9(4-7)10(11,12)13/h3-5,14H,2,6H2,1H3 |
InChI Key |
OWBDEPCSUYNFAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


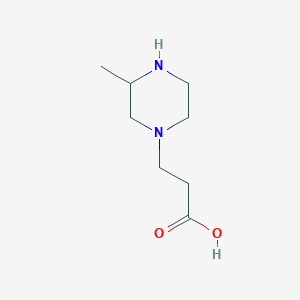
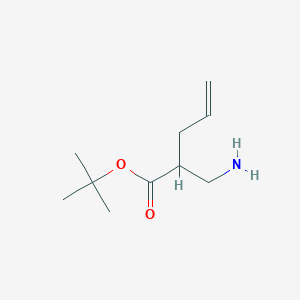
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
![rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine](/img/structure/B13511356.png)
![Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13511364.png)
![(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid](/img/structure/B13511368.png)
![1H,4H,5H-thieno[2,3-g]indazole](/img/structure/B13511375.png)
![3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid](/img/structure/B13511376.png)
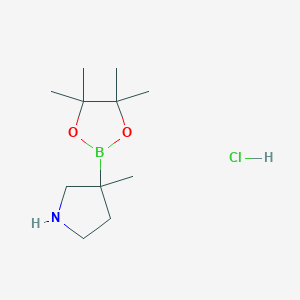
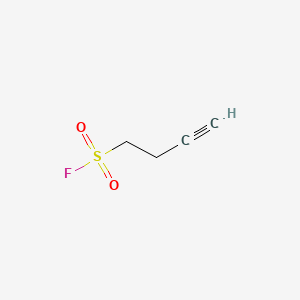
![3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13511394.png)
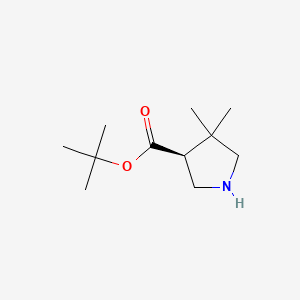
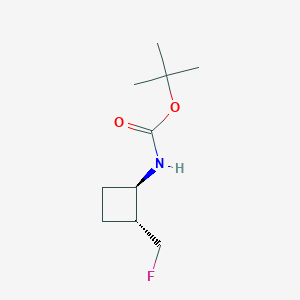
![3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13511411.png)
